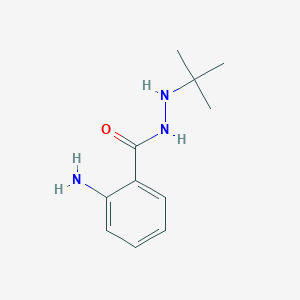

2-Amino-N'-(tert-butyl)benzohydrazide

Description

Overview of Benzohydrazide (B10538) Chemistry and Significance

Benzohydrazides are a class of organic compounds characterized by a benzoyl group attached to a hydrazine (B178648) functional group. thepharmajournal.com This structural motif is of significant interest in organic and medicinal chemistry due to its versatile reactivity and the wide range of biological activities exhibited by its derivatives. The presence of the hydrazide functional group allows for the synthesis of a variety of derivatives, often through condensation reactions with aldehydes and ketones to form hydrazones. derpharmachemica.com

The chemical significance of benzohydrazides stems from their ability to act as key intermediates in the synthesis of various heterocyclic compounds. thepharmajournal.com Furthermore, the amide and amine functionalities within the benzohydrazide scaffold can participate in hydrogen bonding and other non-covalent interactions, which is crucial for their biological activities. Research has shown that benzohydrazide derivatives possess a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. thepharmajournal.comderpharmachemica.com

Historical Context of 2-Amino-N'-(tert-butyl)benzohydrazide in Academic Discovery

While the broader class of benzohydrazides has been studied for many years, detailed information regarding the specific historical context and academic discovery of this compound is not extensively documented in readily available scientific literature. Its existence is confirmed by its unique CAS number (866157-45-1), indicating its registration in chemical databases. synhet.com The synthesis and study of such specific derivatives are often driven by the ongoing search for new molecules with unique properties in fields like drug discovery and materials science. It is plausible that this compound was first synthesized as part of a larger library of compounds in a screening program or as an intermediate in a more complex synthesis. However, a seminal publication detailing its initial discovery and characterization is not prominently available.

Role of the Benzohydrazide Scaffold in Contemporary Chemical and Biological Sciences

The benzohydrazide scaffold, as exemplified by this compound, continues to be a focal point in modern chemical and biological research. The ability to modify the aromatic ring and the hydrazine nitrogen atoms allows for the creation of a vast array of derivatives with tailored properties.

In medicinal chemistry, the benzohydrazide moiety is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. mdpi.com For instance, various substituted benzohydrazides have been investigated for their potential as urease inhibitors, which has implications for the treatment of infections caused by urease-producing bacteria. derpharmachemica.com The amino group at the 2-position of the benzene (B151609) ring in this compound can be a key site for further chemical modifications, potentially influencing the compound's biological activity and selectivity. nih.gov

In the field of materials science, benzohydrazide derivatives are explored for their coordination chemistry and potential applications in the development of new materials with interesting optical or electronic properties. The presence of multiple nitrogen and oxygen atoms allows these molecules to act as ligands for various metal ions.

While specific research on this compound is limited, the foundational importance of the benzohydrazide scaffold ensures that it and its derivatives remain relevant areas of scientific inquiry.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aldehydes |

| Ketones |

| Hydrazones |

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-amino-N'-tert-butylbenzohydrazide |

InChI |

InChI=1S/C11H17N3O/c1-11(2,3)14-13-10(15)8-6-4-5-7-9(8)12/h4-7,14H,12H2,1-3H3,(H,13,15) |

InChI Key |

PVWPSIBAKCJPRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NNC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino N Tert Butyl Benzohydrazide and Its Analogues

General Synthetic Routes to Benzohydrazide (B10538) Core Structures

The benzohydrazide core is a versatile scaffold in medicinal chemistry and organic synthesis. Its preparation generally involves the creation of a stable hydrazide linkage (-CONHNH-) attached to a benzoyl group.

Formation of the Hydrazide Linkage

The quintessential method for forming the hydrazide linkage is the reaction of a carboxylic acid derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The most common precursors are esters and acyl chlorides.

From Esters: The reaction of a methyl or ethyl benzoate (B1203000) with hydrazine hydrate is a widely used and effective method. nih.gov This nucleophilic acyl substitution typically involves refluxing the ester with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695). nih.gov The reaction proceeds as the nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group (methanol or ethanol) and the formation of the benzohydrazide.

From Acyl Chlorides: Benzoyl chlorides are more reactive than esters and react readily with hydrazine. wikipedia.org This reaction is often carried out at lower temperatures to control its vigor and can be performed in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

From Carboxylic Acids: Direct condensation of a carboxylic acid with hydrazine hydrate is also possible, though it often requires harsher conditions or the use of coupling agents. A notable green chemistry approach involves the simple grinding of a carboxylic acid with hydrazine hydrate at room temperature, which can lead to the formation of a solid hydrazide product without the need for a solvent. researchgate.net

| Precursor | Reagent | Typical Conditions | Advantages | Disadvantages |

| Benzoate Ester | Hydrazine Hydrate | Reflux in Ethanol | Readily available starting materials, good yields. | Requires heating and longer reaction times. |

| Benzoyl Chloride | Hydrazine Hydrate | Low temperature, often with a base. | High reactivity, fast reaction. | Precursor is moisture-sensitive; produces HCl. |

| Benzoic Acid | Hydrazine Hydrate | Grinding (solvent-free) or heating with coupling agents. | High atom economy, environmentally friendly (grinding). | Can require more energy or additional reagents. |

Introduction of the Benzoyl Moiety

The introduction of the benzoyl moiety is intrinsically linked to the formation of the hydrazide. The benzoyl group (C₆H₅CO-) is delivered by the carboxylic acid derivative used in the reaction. The choice of this starting material—be it 2-nitrobenzoic acid, anthranilic acid, or another substituted benzoic acid—determines the substitution pattern on the aromatic ring of the final benzohydrazide product. For instance, to synthesize analogues of the target molecule, one would start with the correspondingly substituted benzoic acid or its activated form. nih.govnih.gov

Specific Synthesis of 2-Amino-N'-(tert-butyl)benzohydrazide

While literature detailing the exact synthesis of this compound is not abundant, a logical and effective synthetic pathway can be constructed based on established reactions for analogous compounds. The synthesis requires the strategic introduction of both the ortho-amino group on the benzoyl ring and the tert-butyl group on the terminal nitrogen of the hydrazide moiety.

A plausible synthetic route involves:

Reaction of a 2-nitrobenzoyl derivative (e.g., 2-nitrobenzoyl chloride or methyl 2-nitrobenzoate) with tert-butylhydrazine (B1221602) to form 2-Nitro-N'-(tert-butyl)benzohydrazide.

Subsequent reduction of the nitro group to the desired amino group.

Strategies for ortho-Amino Functionalization

The introduction of an amino group at the ortho position of the benzoyl ring is most commonly achieved through the reduction of a precursor ortho-nitro group.

Reduction of a Nitro Precursor: This is a robust and widely used strategy. The synthesis would begin with 2-nitrobenzoic acid. This starting material can be converted to a more reactive species like 2-nitrobenzoyl chloride or an ester. nih.gov This intermediate is then reacted with the appropriate hydrazine. The nitro group is carried through the synthesis and is reduced in a final step to yield the ortho-amino functionality. A variety of reducing agents can be employed for this transformation. wikipedia.org

| Reducing Agent | Typical Conditions | Notes |

| Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) | Hydrogen gas, Palladium on Carbon or Raney Nickel catalyst, various solvents (e.g., Ethanol, Ethyl Acetate). | Highly effective and clean method. Can be sensitive to other functional groups. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often with heating. | A classic method for nitro group reduction. |

| Iron (Fe) Powder | Acetic acid or Ammonium Chloride solution, often with heating. | An inexpensive and effective reducing agent. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed solvent systems. | A milder reducing agent, useful for selective reductions. |

Alternatively, one could start with 2-aminobenzohydrazide, which is commercially available or can be synthesized from anthranilic acid. znaturforsch.com However, subsequent alkylation to introduce the tert-butyl group would likely occur on the more nucleophilic aromatic amino group or result in a mixture of products, making this a less direct route for N'-substitution.

Incorporation of the tert-Butyl Group

The bulky tert-butyl group is introduced onto the terminal nitrogen atom (N') of the hydrazide. The most straightforward method to achieve this is by using tert-butylhydrazine as a reagent from the outset.

When an activated benzoic acid derivative, such as 2-nitrobenzoyl chloride, reacts with tert-butylhydrazine, the nucleophilic attack occurs from the primary amino group (-NH₂) of the hydrazine. The steric bulk of the tert-butyl group on the adjacent nitrogen directs the acylation to the unsubstituted nitrogen, selectively forming the desired N'-substituted product.

Green Chemistry Approaches in Benzohydrazide Synthesis

In recent years, significant efforts have been made to develop more environmentally benign methods for chemical synthesis, and the preparation of benzohydrazides is no exception. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. derpharmachemica.com

Microwave-Assisted Synthesis: One of the most successful green techniques is the use of microwave irradiation. hilarispublisher.comfip.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.net For example, the reaction of methyl salicylate (B1505791) with hydrazine hydrate can be completed in minutes under microwave irradiation, compared to several hours of refluxing. fip.orgfip.org

Solvent-Free Reactions: Another key principle of green chemistry is the elimination of volatile organic solvents. Solvent-free, or "solid-state," reactions can be performed by grinding the reactants together, sometimes with a catalytic amount of acid or base. researchgate.netrsc.org This method is not only environmentally friendly but also simplifies the work-up procedure, as the product often forms as a solid that can be easily isolated. derpharmachemica.comresearchgate.net

Use of Greener Solvents: When a solvent is necessary, the use of more environmentally friendly options like water or ethanol is preferred over chlorinated solvents or other toxic organic liquids.

| Method | Conventional Heating | Microwave Irradiation | Grinding (Solvent-Free) |

| Energy Source | Oil bath, heating mantle | Microwaves | Mechanical energy |

| Reaction Time | Hours | Minutes | Minutes |

| Solvent | Typically organic solvents (e.g., Ethanol) | Often solvent-free or minimal green solvent | Solvent-free |

| Yield | Good | Often higher | Good to excellent |

| Environmental Impact | Higher energy use, solvent waste | Lower energy use, less waste | Minimal energy use, no solvent waste |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. organic-chemistry.orgthepharmajournal.com Furthermore, MAOS is considered a green chemistry approach as it often requires less solvent and energy. fip.orgrsc.org

The synthesis of benzohydrazide derivatives is well-suited to microwave irradiation. For instance, the condensation reaction between 2-aminobenzohydrazide and various substituted benzaldehydes to form Schiff bases has been effectively performed using this method. In a typical procedure, equimolar amounts of the hydrazide and aldehyde are subjected to microwave irradiation for 2-6 minutes, resulting in significantly higher yields compared to conventional refluxing which can take several hours. Similarly, the synthesis of 2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide was achieved with a good yield under microwave conditions, highlighting the method's eco-friendly nature. rsc.org The direct, one-step synthesis of fenamic acid hydrazides from their corresponding acids using microwave irradiation further demonstrates the efficiency of this technique, achieving yields of 82-96% in a fraction of the time required by traditional two-step methods. nih.gov

| Derivative Type | Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| N'-Benzylidenebenzohydrazides | 2-Aminobenzohydrazide, Substituted Benzaldehydes | Microwave Irradiation | 2-6 min | Higher than conventional | |

| Fenamic Acid Hydrazides | Fenamic Acid, Hydrazine Hydrate | Microwave Irradiation (300W) | Specified in study | 82-96% | nih.gov |

| 2-Hydroxybenzohydrazide Derivatives | 2-Hydroxybenzohydrazide, Benzaldehyde derivatives | Microwave Irradiation (160-320W) | 2-8 min | 68-81% | fip.orgfip.orgresearchgate.net |

Sonochemical Methods

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This phenomenon can enhance reaction rates and yields.

While less common than microwave synthesis for this class of compounds, sonochemical methods have been successfully applied to reactions involving hydrazides. For example, the synthesis of 2-Hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide was achieved using ultrasonication. biointerfaceresearch.com Additionally, ultrasound irradiation has been employed for the efficient synthesis of aryl-hydrazones from aromatic aldehydes or ketones and various hydrazides in an aqueous medium. These reactions proceed at room temperature with short reaction times (20–30 minutes) and yield good to excellent results, presenting a simple and clean procedure. researchgate.net This suggests that sonochemistry can be a valuable method for the condensation step in the development of this compound analogues.

Synthetic Strategies for Analog Development and Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, enabling the creation of diverse analogues. The primary amino group on the aromatic ring and the hydrazide moiety are key functional handles for derivatization.

Condensation Reactions with Aldehydes and Ketones (Schiff Bases)

The reaction of the terminal nitrogen of the hydrazide group with aldehydes and ketones is a fundamental and widely used method for synthesizing N'-substituted benzohydrazide derivatives, often referred to as hydrazones or Schiff bases. derpharmachemica.comnih.gov This condensation reaction typically occurs under reflux in a suitable solvent like ethanol, often with an acid catalyst such as acetic acid or hydrochloric acid. impactfactor.orgnih.gov

The reaction involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine (-C=N-) linkage. medmedchem.com This straightforward procedure has been used to synthesize a wide array of (E)-2-amino-N'-(substituted-benzylidene)benzohydrazides from 2-aminobenzohydrazide and various aromatic aldehydes. The resulting products are often crystalline solids that can be easily purified by recrystallization. impactfactor.org The formation of these hydrazones is a key step not only for creating new analogues but also for preparing intermediates for further transformations, such as cyclization reactions. derpharmachemica.com

| Hydrazide Precursor | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzohydrazide | Substituted Benzaldehydes | Ethanol, Acetic Acid, Reflux | (E)-2-amino-N'-(benzylidene)benzohydrazides | |

| 4-(tert-Butyl)benzohydrazide | Aromatic Aldehydes | Methanol, Acetic Acid, Reflux | N′-Benzylidene-4-(tert-butyl)benzohydrazides | nih.gov |

| Benzohydrazide | 2-Hydroxy-3-methoxy benzaldehyde | Ethanol, Reflux (5 hours) | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide | impactfactor.org |

| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | Aqueous solution, con. HCl | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | derpharmachemica.com |

Acylation and Alkylation Reactions

The nucleophilic nature of the nitrogen atoms in this compound allows for acylation and alkylation reactions, providing another avenue for structural diversification. Both the aromatic amino group (-NH2) and the two nitrogens of the hydrazide moiety can potentially be targeted.

Acylation, typically performed with acyl halides or anhydrides in the presence of a base like pyridine (B92270), can introduce an acyl group onto the aromatic amine. For example, para-aminobenzohydrazide can be acylated by stirring with acyl halides in pyridine for 24 hours. nih.gov This modifies the electronic properties of the benzene (B151609) ring and introduces new functional groups.

Alkylation of the hydrazide moiety is more complex due to the presence of two adjacent nitrogen atoms. However, selective alkylation can be achieved. Methodologies using a nitrogen dianion intermediate, formed by treating a protected hydrazine with n-butyllithium, allow for controlled mono- or di-alkylation. organic-chemistry.org This approach offers a pathway to a wide range of N-substituted or N,N'-disubstituted hydrazide derivatives, which are otherwise challenging to synthesize. These reactions expand the chemical space around the core structure, allowing for the fine-tuning of its properties.

Cyclization Reactions to Form Heterocycles (e.g., 1,3,4-Oxadiazoles)

Benzohydrazides are valuable precursors for the synthesis of various five-membered heterocycles, with the formation of the 1,3,4-oxadiazole (B1194373) ring being a particularly common and important transformation. openmedicinalchemistryjournal.comnih.gov The general strategy involves a two-step, one-pot procedure where the benzohydrazide is first condensed with an aldehyde to form an N-acylhydrazone intermediate. d-nb.infonih.gov This intermediate then undergoes oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole. rsc.orgresearchgate.net

A variety of oxidizing agents and catalysts can be employed for the cyclization step. Reagents such as iodine, chloramine-T, and 1,3-dibromo-5,5-dimethylhydantoin (B127087) have proven effective. nih.govresearchgate.net Copper(II) salts have also been used to catalyze the oxidative cyclization through an imine C-H functionalization pathway. nih.gov More recently, electrochemical methods have been developed, offering a mild and sustainable alternative that avoids the need for stoichiometric chemical oxidants. d-nb.infonih.gov This transformation is highly valuable as it converts the flexible hydrazone linker into a rigid, planar, and metabolically stable oxadiazole ring, a common bioisostere for ester and amide groups in medicinal chemistry. d-nb.infonih.gov

Structural Characterization and Spectroscopic Analysis of 2 Amino N Tert Butyl Benzohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR spectroscopy of benzohydrazide (B10538) derivatives provides distinct signals that correspond to the various types of protons in the molecule. In derivatives of 2-Amino-N'-(tert-butyl)benzohydrazide, the aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.0-7.9 ppm. derpharmachemica.com The protons of the amino group (NH₂) on the benzene ring often present as a broad singlet. For instance, in 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, the NH₂ protons are observed as a broad singlet at 6.18 ppm. core.ac.uk

The N-H protons of the hydrazide moiety are particularly characteristic. A singlet appearing at a downfield chemical shift, often between δ 11.8-11.9 ppm, is typically assigned to the enolic NH proton adjacent to the carbonyl group. derpharmachemica.com Another broad singlet, which can appear between δ 8.3-8.7 ppm, is often assigned to the azomethine proton (CH=N) in Schiff base derivatives. derpharmachemica.com The protons of the tert-butyl group, being chemically equivalent, characteristically produce a sharp, intense singlet signal further upfield, typically around δ 1.3 ppm, due to the shielding effect of the alkyl group. nih.gov

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH (Enolic, adjacent to C=O) | 10.5 - 11.9 | Singlet (s) | derpharmachemica.comcore.ac.uk |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet (m) | derpharmachemica.comcore.ac.uknih.gov |

| Amino (Ar-NH₂) | ~6.2 | Broad Singlet (br s) | core.ac.uk |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet (s) | nih.gov |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 161-162 ppm. derpharmachemica.com The carbons of the aromatic ring produce a series of signals between δ 108-153 ppm. derpharmachemica.com

The carbons of the tert-butyl group also provide characteristic signals. The quaternary carbon (-C (CH₃)₃) is observed around δ 50.3 ppm, while the methyl carbons (-C(CH₃ )₃) appear much further upfield, typically around δ 28.0-29.3 ppm. nih.govmdpi.com In derivatives containing an azomethine group (C=N), the carbon of this group can be found in the range of δ 143-148 ppm. derpharmachemica.com

| Carbon Type | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 161 - 162 | derpharmachemica.com |

| Aromatic (Ar-C) | 108 - 153 | derpharmachemica.com |

| Azomethine (CH=N) | 143 - 148 | derpharmachemica.com |

| tert-Butyl (Quaternary C) | ~50 | nih.gov |

| tert-Butyl (Methyl C) | 28 - 30 | nih.govmdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound and its derivatives, the N-H stretching vibrations of the amino (NH₂) and hydrazide (N-H) groups are prominent, typically appearing in the region of 3200–3450 cm⁻¹. derpharmachemica.comcore.ac.uk The aromatic C-H stretching vibrations are generally observed between 2829-3079 cm⁻¹. derpharmachemica.com

A strong absorption band corresponding to the C=O (carbonyl) stretching frequency of the amide group is a key feature, found in the range of 1595-1654 cm⁻¹. derpharmachemica.comcore.ac.uk For derivatives that form Schiff bases, the C=N (imine) stretching frequency is also diagnostic, appearing around 1511-1598 cm⁻¹. derpharmachemica.com Other significant bands include C-N stretching, often seen around 1483 cm⁻¹, and out-of-plane aromatic C-H bending, which gives a strong signal around 743 cm⁻¹. derpharmachemica.comcore.ac.uk

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3200 - 3450 | Medium-Weak | derpharmachemica.comcore.ac.uk |

| C-H (Aromatic) | Stretching | 2829 - 3079 | Weak | derpharmachemica.com |

| C=O (Amide I) | Stretching | 1595 - 1654 | Strong | derpharmachemica.comcore.ac.uk |

| C=N (Imine) | Stretching | 1511 - 1598 | Medium | derpharmachemica.com |

| C-N | Stretching | ~1483 | Medium | derpharmachemica.com |

| C-H (Aromatic) | Out-of-plane Bending | ~743 | Strong | core.ac.uk |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₇N₃O), the molecular weight is 207.27 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

The fragmentation pattern provides structural clues. A common fragmentation process is the cleavage of the bond between the tert-butyl group and the nitrogen atom, which is a favorable cleavage site. pearson.com This would result in the loss of a tert-butyl radical (•C(CH₃)₃, mass 57) or a tert-butyl cation ([C(CH₃)₃]⁺, m/z 57). Another typical fragmentation involves the cleavage of the N-N bond. In derivatives, fragmentation often occurs at the weakest bonds, leading to characteristic losses that help identify the substituents. For example, in benzylidene derivatives, cleavage of the Cζ-Nε bond linking the benzyl (B1604629) group to the hydrazide can occur. nih.gov

| m/z Value | Proposed Fragment Ion | Description | Reference |

|---|---|---|---|

| 207 | [C₁₁H₁₇N₃O]⁺ | Molecular Ion (M⁺) | nih.gov |

| 150 | [M - C₄H₉]⁺ | Loss of a tert-butyl group | pearson.com |

| 120 | [H₂N-C₆H₄-CO]⁺ | Aminobenzoyl cation | libretexts.org |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation | pearson.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is sensitive to the extent of conjugation in the molecule. Benzohydrazide derivatives typically exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl group. researchgate.netmasterorganicchemistry.com

The benzene ring and the C=O group act as chromophores. The π → π* transitions of the aromatic system often result in strong absorption bands below 250 nm. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is typically observed at longer wavelengths, around 270-300 nm. masterorganicchemistry.com The presence of the amino group (an auxochrome) on the benzene ring can cause a bathochromic shift (shift to longer wavelength) of the π → π* absorption bands. utoronto.ca Studies on similar structures, like 2-aminobenzimidazole, show absorption maxima around 280 nm and 244 nm in solution. researchgate.net

| Wavelength Range (nm) | Electronic Transition | Associated Chromophore | Reference |

|---|---|---|---|

| < 250 | π → π | Aromatic Ring | researchgate.netiosrjournals.org |

| 270 - 300 | n → π | Carbonyl Group (C=O) | masterorganicchemistry.com |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique reveals detailed data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For benzohydrazide derivatives, the crystal structure confirms the molecular conformation and packing in the solid state. For example, the crystal structure of 4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide showed that the bond lengths and angles fall within the expected ranges for similar molecules. nih.gov In the crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, the molecule is nearly planar, and its crystal lattice is stabilized by intermolecular N–H···O hydrogen bonding. core.ac.uk The N-N bond length in a similar hydrazone was found to be 1.364 Å. nih.gov Such studies are crucial for understanding the supramolecular chemistry and solid-state properties of these compounds.

| Parameter | Typical Value | Reference |

|---|---|---|

| Crystal System | Monoclinic / Triclinic | core.ac.uknih.gov |

| Space Group | e.g., Pbca, Cc, Pī | core.ac.uknih.gov |

| N-N Bond Length | ~1.36 Å | nih.gov |

| C=O Bond Length | ~1.23 Å | nih.gov |

| C=N Bond Length | ~1.28 Å | nih.gov |

| Intermolecular Interactions | N–H···O Hydrogen Bonding | core.ac.uk |

Crystal System and Space Group Determination

X-ray crystallographic studies of various benzohydrazide derivatives have shown that they crystallize in several different crystal systems, with the monoclinic and orthorhombic systems being common. The specific crystal system and space group are influenced by the nature and position of substituents on the benzohydrazide core.

For instance, a derivative of 4-tert-butylbenzohydrazide, specifically 4-(tBu)-N′-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide, has been found to crystallize in the monoclinic system with the space group Cc. nih.gov Another related derivative, 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide, crystallizes in the orthorhombic space group Pbca. nih.gov

In a different yet structurally relevant example, N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol (B145695) quatersolvate, which features two tert-butyl groups, also demonstrates a complex packing arrangement. nih.gov The specific crystal data for these illustrative derivatives are summarized in the table below.

Table 1: Crystal Data for Selected Benzohydrazide Derivatives

| Compound Name | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 4-(tBu)-N′-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide | C₁₉H₂₂N₂O₃ | Monoclinic | Cc | nih.gov |

| 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide | C₂₀H₂₅N₃O | Orthorhombic | Pbca | nih.gov |

| N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate | 4(C₂₂H₂₈N₂O₃)·C₂H₆O | - | - | nih.gov |

Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The molecular packing in the crystals of benzohydrazide derivatives is predominantly governed by intermolecular hydrogen bonds. The amino and amide functionalities present in the this compound structure are potent hydrogen bond donors and acceptors, and are therefore expected to be key players in the supramolecular assembly.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For a related compound, 2-amino-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide, Hirshfeld surface analysis revealed the prevalence of several key intermolecular contacts. nih.gov The analysis showed that the major contributions to the crystal packing come from H···H, C···H, and H···O interactions. nih.gov

Specifically, the two-dimensional fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of these interactions. For 2-amino-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide, the contributions of the most significant contacts are as follows:

H···H contacts: 39.9%

C···H contacts: 15.8%

H···O contacts: 9.6%

C···C contacts: 2.6%

C···N contacts: 0.5%

These data indicate that van der Waals forces, represented by the H···H and C···H contacts, are the most significant in terms of surface area, while hydrogen bonding, evidenced by the H···O contacts, also plays a crucial directional role in the crystal packing. nih.gov The Hirshfeld surface of this molecule covers an area of 346.70 Ų and a volume of 357.41 ų. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-amino-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

| Contact Type | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 39.9 | nih.gov |

| C···H | 15.8 | nih.gov |

| H···O | 9.6 | nih.gov |

| C···C | 2.6 | nih.gov |

| C···N | 0.5 | nih.gov |

Based on a comprehensive search of publicly available scientific literature, there are currently no specific computational or theoretical investigation papers published that focus solely on the chemical compound “this compound.”

Therefore, it is not possible to generate an article with detailed research findings and data tables for the requested outline, which includes:

Computational and Theoretical Investigations of 2 Amino N Tert Butyl Benzohydrazide

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

While computational studies exist for structurally related compounds such as other benzohydrazide (B10538) derivatives, the strict requirement to focus exclusively on "2-Amino-N'-(tert-butyl)benzohydrazide" prevents the inclusion of data from these analogous molecules. Fulfilling the request for a thorough, data-rich article is contingent on the existence of published research specific to this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of benzohydrazide (B10538) derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring. Studies on related N'-benzylidene-4-tert-butylbenzohydrazide derivatives have shown that the nature of these substituents plays a pivotal role in their inhibitory potency against enzymes like urease.

For instance, the presence of electron-donating groups on the phenyl ring has been found to enhance the inhibitory activity. nih.govderpharmachemica.comresearchgate.net This suggests that increasing the electron density of the aromatic ring can positively influence the interaction of the molecule with its biological target.

A series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives were synthesized and evaluated for their in vitro urease inhibitory activity. The results, as summarized in the table below, highlight the influence of different substituents on the phenyl ring.

Table 1: Urease Inhibitory Activity of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives

| Compound | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| 1 | 4-OH | 15.2 ± 0.8 |

| 2 | 2,4-diOH | 13.33 ± 0.58 |

| 3 | 4-OCH₃ | 18.9 ± 1.2 |

| 4 | 4-Cl | 25.6 ± 1.5 |

| 5 | 4-NO₂ | 30.1 ± 2.1 |

| Thiourea (Standard) | - | 21.14 ± 0.425 |

Data sourced from multiple studies on urease inhibition by benzohydrazide derivatives. nih.govresearchgate.net

The data indicates that derivatives with hydroxyl (electron-donating) groups (compounds 1 and 2) exhibit potent inhibitory activity, with compound 2 being more active than the standard inhibitor, thiourea. In contrast, the presence of electron-withdrawing groups like chloro (compound 4) and nitro (compound 5) leads to a decrease in activity.

While this data is for a related series (4-tert-butylbenzohydrazide), it provides valuable insights into the potential impact of substituent modifications on the 2-amino analogue. The bulky tert-butyl group, a common motif in medicinal chemistry, can influence properties such as metabolic stability and lipophilicity. nih.gov Its presence on the hydrazide nitrogen in 2-Amino-N'-(tert-butyl)benzohydrazide is a key feature that differentiates it from other benzohydrazide series. The interplay between this bulky group and substituents on the 2-aminophenyl ring is a critical area for further SAR exploration.

Positional Isomerism and Stereochemical Considerations in SAR

The spatial arrangement of functional groups within a molecule, including positional isomerism and stereochemistry, can have a profound impact on its biological activity. For benzohydrazide derivatives, the position of substituents on the aromatic ring is a critical determinant of their interaction with biological targets.

Research on aminobenzoic acid derivatives has demonstrated that the position of the amino group (ortho, meta, or para) significantly influences their inhibitory potential against enzymes like cholinesterases. researchgate.net For example, a study on a series of aminobenzoic acid derivatives revealed that different positional isomers exhibited varied inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

In the context of this compound, the ortho-position of the amino group is a defining feature. This positioning can facilitate intramolecular hydrogen bonding with the hydrazide moiety, which in turn can influence the molecule's conformation and its binding to a target protein. Shifting the amino group to the meta or para position would alter this potential interaction and likely lead to a different biological activity profile.

Furthermore, stereochemical considerations, particularly in derivatives where chiral centers are introduced, are paramount. While the parent compound this compound is achiral, modifications can introduce stereocenters. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a compound can have vastly different biological activities and pharmacokinetic properties. For instance, studies on benzimidazole-N-acylhydrazone derivatives have shown that these compounds can exist as mixtures of conformers (synperiplanar and antiperiplanar), and the preferred conformation can be influenced by the substitution pattern. nih.gov

Design Principles for Enhancing Specific Biological Activities

The design of more potent and selective analogs of this compound is guided by established principles of medicinal chemistry, including scaffold hopping and the strategic introduction of functional groups to optimize interactions with the target.

A key design strategy involves the modification of the benzohydrazide scaffold to improve its binding affinity and selectivity for a specific biological target. This can be achieved by introducing substituents that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the active site of an enzyme or receptor. For example, in the design of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), a scaffold-hopping approach has been successfully employed to identify novel aminotriazine (B8590112) analogs with high selectivity. nih.govresearchgate.net

Furthermore, computational modeling and structure-based drug design can provide valuable insights for the optimization of lead compounds. By understanding the binding mode of this compound derivatives within the active site of a target protein, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity. semanticscholar.org

Ligand Efficiency and Lipophilicity in SAR Optimization

In the process of optimizing a lead compound like this compound, it is crucial to consider not only the absolute potency but also the efficiency with which the molecule achieves that potency. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to guide this optimization process. nih.govnih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is a useful metric for assessing the quality of a hit or lead compound, as it normalizes potency for molecular size. A higher LE value indicates that the molecule is making more efficient use of its atoms to bind to the target. During lead optimization, it is generally desirable to maintain or improve LE as the molecule is elaborated. nih.gov

For benzophenone-type inhibitors of P-glycoprotein, a study revealed that while lipophilicity played a dominant role in their inhibitory potency, none of the investigated compounds reached the optimal LipE threshold of 5. nih.gov This highlights that the ideal range for these efficiency metrics can be target-dependent.

The bulky tert-butyl group in this compound is expected to contribute significantly to the molecule's lipophilicity. nih.gov Therefore, in the optimization of analogs, it would be crucial to monitor the LLE to ensure that increases in potency are not solely due to an undesirable increase in lipophilicity. The table below illustrates the relationship between potency, lipophilicity, and lipophilic efficiency for a hypothetical series of this compound analogs.

Table 2: Hypothetical Ligand and Lipophilic Efficiency Data for this compound Analogs

| Compound | pIC₅₀ | logP | LLE (pIC₅₀ - logP) |

|---|---|---|---|

| Analog A | 6.0 | 2.5 | 3.5 |

| Analog B | 6.5 | 3.5 | 3.0 |

| Analog C | 7.0 | 3.0 | 4.0 |

| Analog D | 7.5 | 4.5 | 3.0 |

This table presents hypothetical data to illustrate the concept of LLE.

In this hypothetical example, Analog C demonstrates the most favorable profile, as it achieves a high potency with a moderate lipophilicity, resulting in the highest LLE. Analogs B and D, despite having higher potency, also have significantly increased lipophilicity, leading to lower LLE values. This underscores the importance of using metrics like LLE to guide the selection of candidates with a balanced profile of potency and drug-like properties.

Mechanistic Investigations of Biological Activities of 2 Amino N Tert Butyl Benzohydrazide Excluding Clinical Aspects

Enzyme Inhibition Mechanisms (e.g., Urease Inhibition)

There is a lack of specific studies investigating the enzyme inhibition mechanisms of 2-Amino-N'-(tert-butyl)benzohydrazide. Research on other benzohydrazide (B10538) derivatives suggests that this class of compounds can act as enzyme inhibitors, but specific data for the title compound is unavailable. nih.gov

Kinetic Characterization of Enzyme Inhibition

No published kinetic data, such as the type of inhibition (e.g., competitive, non-competitive, mixed) or inhibition constants (Kᵢ, Kᵢ'), for this compound could be located. Such studies are crucial for understanding how the compound affects enzyme-substrate interactions. nih.gov

Binding Site Analysis (In Silico and In Vitro)

Specific in silico docking simulations or in vitro binding assays (e.g., X-ray crystallography, NMR spectroscopy) detailing the interaction of this compound with enzyme active sites, such as urease, have not been reported. Molecular modeling of related compounds has been performed, but this cannot be extrapolated to accurately describe the binding mode of this compound. nih.gov

Molecular Target Identification and Validation (Non-Clinical)

Beyond general interest in enzymes like urease for related compounds, the specific non-clinical molecular targets of this compound have not been identified or validated in the available literature.

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)

While various hydrazone derivatives are known to possess antimicrobial properties, the specific mechanisms through which this compound may exert such effects remain uninvestigated. nih.gov

Inhibition of Microbial Biosynthetic Pathways (e.g., GlcCer synthesis)

There is no available research indicating that this compound inhibits specific microbial biosynthetic pathways, such as the synthesis of glucosylceramide (GlcCer).

Membrane Disruption Mechanisms

The potential for this compound to act via membrane disruption has not been explored in published studies. The mechanisms by which antimicrobial agents disrupt bacterial membranes are complex and require specific biophysical assays to be confirmed. nih.govfrontiersin.org

Further experimental research is required to elucidate the specific biological and mechanistic properties of this compound.

Despite a comprehensive search for scientific literature, no specific in vitro research studies detailing the mechanistic investigations of the biological activities of This compound were found. The existing body of scientific literature does not appear to contain studies that directly investigate the antitumor, antiglycation, receptor modulation, or anti-inflammatory and antioxidant activities of this specific chemical compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific mechanistic insights for the outlined sections and subsections concerning this compound. The information required to fulfill the request as specified is not available in the public domain based on the conducted searches.

Coordination Chemistry of 2 Amino N Tert Butyl Benzohydrazide with Metal Ions

Ligand Design and Synthesis for Metal Complexation

The design of 2-Amino-N'-(tert-butyl)benzohydrazide as a ligand for metal complexation would likely be motivated by the presence of multiple potential donor atoms: the amino group (-NH2), the carbonyl oxygen (C=O), and the two nitrogen atoms of the hydrazide moiety (-NH-NH-). The bulky tert-butyl group could provide steric hindrance, influencing the geometry of the resulting metal complexes and potentially enhancing their stability and solubility in organic solvents.

The synthesis of this ligand would typically involve a condensation reaction between 2-aminobenzohydrazide and a tert-butyl containing precursor, or alternatively, the reaction of a derivative of 2-aminobenzoic acid with a tert-butyl hydrazine (B178648).

Synthesis and Characterization of Metal Complexes (e.g., Mn(II), Co(II), Cu(II), Ni(II), Zn(II), Pd(II), V(IV))

The synthesis of metal complexes with this compound would likely be achieved by reacting the ligand with various metal salts (e.g., chlorides, nitrates, acetates) in a suitable solvent, such as ethanol (B145695) or methanol. The stoichiometry of the reaction (metal-to-ligand ratio) would be varied to isolate complexes with different coordination numbers and geometries.

Characterization of the hypothetical complexes would involve a range of analytical techniques:

Elemental Analysis (CHN): To determine the empirical formula of the complexes and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, providing insight into the oxidation state and geometry of the central metal ion.

Spectroscopic Analysis of Metal Complexes (e.g., IR, UV-Vis, EPR)

Spectroscopic methods would be essential for elucidating the coordination behavior of the ligand.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of the metal complexes would reveal the coordination sites. A shift in the stretching frequency of the C=O and N-H bands upon complexation would indicate the involvement of the carbonyl oxygen and hydrazinic/amino nitrogen atoms in bonding to the metal ion. The appearance of new bands at lower frequencies would be attributed to the formation of M-O and M-N bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the geometry of the metal center. The positions and intensities of the d-d transition bands would be characteristic of specific coordination environments (e.g., octahedral, tetrahedral, square planar).

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), Mn(II), and V(IV), EPR spectroscopy would be a powerful tool to probe the metal ion's environment, providing information on the symmetry of the coordination sphere and the nature of the metal-ligand bonding.

Determination of Coordination Modes and Geometry (e.g., Crystal Structures)

Based on the functional groups present, this compound could act as a bidentate or tridentate ligand. Potential coordination modes could involve:

Chelation through the carbonyl oxygen and the imine nitrogen of the hydrazide group.

Coordination involving the amino nitrogen in addition to the hydrazide moiety.

Theoretical Investigations of Metal Complex Formation and Stability

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) would be invaluable for predicting the properties of these hypothetical complexes. Theoretical investigations could be used to:

Optimize the geometries of the ligand and its metal complexes.

Calculate vibrational frequencies to aid in the interpretation of experimental IR spectra.

Predict electronic transitions to compare with UV-Vis spectra.

Determine the stability of the complexes and analyze the nature of the metal-ligand bonds.

Biological Activity of Metal Complexes Derived from this compound (Non-Clinical Evaluation)

Many benzohydrazide (B10538) derivatives and their metal complexes exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. It is often observed that the biological activity of the ligand is enhanced upon chelation with a metal ion. This is generally attributed to an increase in the lipophilicity of the complex, which facilitates its transport across cell membranes.

Hypothetically, the metal complexes of this compound could be screened for their in vitro biological activities against various bacterial and fungal strains. The non-clinical evaluation would involve determining parameters such as the minimum inhibitory concentration (MIC).

Advanced Research Applications of 2 Amino N Tert Butyl Benzohydrazide Scaffolds

As Chemical Building Blocks in Organic Synthesis

The structural features of 2-Amino-N'-(tert-butyl)benzohydrazide make it a highly effective building block for the synthesis of diverse heterocyclic compounds. The presence of multiple reactive sites—the primary aromatic amine, the hydrazide moiety, and the active hydrogens—allows for a variety of chemical transformations.

Researchers have utilized aminobenzhydrazides as precursors for creating new heterocyclic systems and Schiff bases. researchgate.net The hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are key intermediates in organic synthesis. derpharmachemica.com These intermediates can then be cyclized to generate a range of heterocyclic rings that are prevalent in pharmacologically active compounds. For instance, 2-aminobenzhydrazide (B158828) has been successfully used to prepare derivatives containing thiadiazole, oxadiazole, and triazole rings. researchgate.net The synthesis process often involves reacting the aminobenzhydrazide with reagents like phenyl isothiocyanate or carbon disulfide in the presence of a base, followed by cyclization steps. researchgate.net

The primary amino group on the benzene (B151609) ring provides another site for modification, allowing for the construction of fused ring systems or the attachment of other functional moieties. This dual functionality enables the creation of complex molecular architectures from a relatively simple starting material. The versatility of the aminobenzhydrazide core is demonstrated by its use in synthesizing a variety of heterocyclic structures. researchgate.netrdd.edu.iq

| Precursor | Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Aminobenzhydrazide | Substituted Benzaldehydes | Schiff Bases | researchgate.net |

| 2-Aminobenzhydrazide | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | Oxadiazole Derivatives | researchgate.net |

| 2-Aminobenzhydrazide | Phenyl isothiocyanate, Sodium Hydroxide (NaOH), Iodine (I₂) | Thiadiazole Derivatives | researchgate.net |

| 2-Aminobenzhydrazide | Phenyl isothiocyanate, Sodium Hydroxide (NaOH) | Triazole Derivatives | researchgate.net |

| Amino Acid Hydrazides | Phthalic Anhydride | Pyridazine Derivatives | rdd.edu.iq |

Applications in Material Science (e.g., Corrosion Inhibitors)

In material science, derivatives of benzohydrazide (B10538), including structures analogous to this compound, have demonstrated significant potential as corrosion inhibitors for metals like carbon steel, particularly in acidic environments. scispace.compeacta.orgkoreascience.kr Corrosion is a major cause of material degradation, and organic inhibitors that adsorb onto the metal surface to form a protective barrier are a key mitigation strategy.

The effectiveness of benzohydrazide derivatives as corrosion inhibitors stems from the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons. peacta.org These features facilitate the adsorption of the inhibitor molecules onto the metal surface, which can occur through physical adsorption (electrostatic interactions) or chemical adsorption (coordinate bond formation). peacta.org This adsorbed layer blocks the active sites for corrosion, thereby reducing the rate of metal dissolution. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed the efficacy of these compounds. Polarization studies show that benzohydrazide derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.comkoreascience.krrsc.org EIS results typically show that in the presence of these inhibitors, the charge transfer resistance increases significantly while the double-layer capacitance decreases. scispace.compeacta.orgkoreascience.kr This indicates the formation of a protective film on the metal surface that hinders the charge transfer process associated with corrosion. The adsorption of these inhibitors on the metal surface has been found to follow established models like the Langmuir and Temkin adsorption isotherms. scispace.compeacta.orgresearchgate.net

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|---|

| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide | Carbon Steel | 1.0 M HCl | 94 | Mixed | Langmuir | peacta.org |

| N-benzylidenebenzohydrazide (BBH) | Mild Steel | 1 M HCl | Up to 97 | Not Specified | Langmuir | researchgate.net |

| N'-(3-phenylallylidene) benzohydrazide (PABH) | Mild Steel | 1 M HCl | Up to 97 | Not Specified | Langmuir | researchgate.net |

| 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide (ATMBH) | Not Specified | 0.5 M H₂SO₄ | Not Specified | Mixed | Not Specified | rsc.org |

| Benzohydrazide derivatives (I-III) | Carbon Steel | 2 M HCl | Not Specified | Mixed | Temkin | scispace.comkoreascience.kr |

Development of Chemical Probes and Sensors

The this compound scaffold is a promising platform for the design of chemical probes and sensors for detecting various analytes, including metal ions. abechem.commdpi.com The development of such sensors relies on creating a molecule that exhibits a measurable change in a physical property, such as color or fluorescence, upon binding to a specific target. researchgate.net

The hydrazide and amino functionalities within the scaffold can serve as effective binding sites (ionophores) for metal ions. abechem.com For example, hydrazone ligands derived from 4-aminobenzohydrazide (B1664622) have been successfully incorporated into PVC membranes to create ion-selective electrodes for the potentiometric detection of chromium (Cr³⁺) ions. abechem.com In these sensors, the ligand selectively complexes with the target ion, causing a change in the membrane potential that can be measured and correlated to the ion's concentration. The performance of these sensors, including their detection limit and selectivity, is highly dependent on the specific structure of the ionophore. abechem.com

Furthermore, the benzohydrazide framework can be integrated with fluorogenic units to create fluorescent probes. mdpi.comresearchgate.net In this design, the binding of an analyte to the hydrazide moiety can modulate the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. rsc.org Amino acid derivatives bearing hydrazone units have been synthesized and evaluated as fluorimetric chemosensors for ions like Cu²⁺ and Fe³⁺ in aqueous solutions. mdpi.com The versatility of the 2-aminobenzohydrazide structure allows for systematic modifications to fine-tune the sensor's selectivity and sensitivity for different target analytes.

| Ionophore (Ligand) | Sensor Type | Target Ion | Detection Limit | Optimal pH Range | Reference |

|---|---|---|---|---|---|

| (E)-4-amino-N'-(5-bromo-2-hydroxybenzylidene) benzohydrazide (LP5) | PVC membrane potentiometric sensor | Cr³⁺ | 9.8 × 10⁻⁸ M | 2.5 - 10 | abechem.com |

| (E)-4-amino-N'-(2-hydroxy-3-methoxybenzylidene) benzohydrazide (LP7) | PVC membrane potentiometric sensor | Cr³⁺ | 9.5 × 10⁻⁸ M | 2.5 - 10 | abechem.com |

Role in Pharmaceutical Lead Compound Development and Optimization (Non-Clinical Context)

In the realm of medicinal chemistry, the this compound scaffold is a valuable starting point for the development and optimization of new pharmaceutical lead compounds. Benzohydrazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. derpharmachemica.comnih.govderpharmachemica.commdpi.com The core structure serves as a template that can be systematically modified to enhance potency and selectivity for a specific biological target.

The process of lead development involves the synthesis of a library of chemical analogs based on the core scaffold. The reactive sites on the 2-aminobenzohydrazide molecule—the amino and hydrazide groups—are ideal for derivatization. For example, condensation of the hydrazide with various aldehydes yields a series of hydrazones, while the amino group can be acylated or alkylated. derpharmachemica.commdpi.com This approach allows for the exploration of the chemical space around the scaffold to establish Structure-Activity Relationships (SAR). nih.gov

By synthesizing and evaluating these derivatives in non-clinical, in-vitro assays, researchers can identify key structural features required for biological activity. For instance, studies on benzohydrazide derivatives containing dihydropyrazole moieties have identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. mdpi.com Similarly, other derivatives have shown potent inhibition of enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in various diseases. nih.govrsc.org This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing a lead compound for further preclinical development. rsc.org

| Scaffold/Derivative Class | Reported Biological Activity | Example Target/Assay | Reference |

|---|---|---|---|

| N'-Benzylidene-4-tert-butylbenzohydrazides | Urease Inhibition | In-vitro urease inhibitory activity | nih.gov |

| Diflunisal hydrazide-hydrazones | Antimicrobial | Activity against Mycobacterium tuberculosis | mdpi.com |

| 2-Hydroxy benzyl (B1604629) hydrazides | Antibacterial, Antioxidant | Activity against S. aureus, E. coli; DPPH assay | jchr.org |

| 2-(Benzamido) benzohydrazides | Cholinesterase Inhibition | AChE and BChE inhibition | rsc.org |

| Benzohydrazides with dihydropyrazoles | Anticancer (EGFR Inhibition) | Activity against A549, MCF-7, HeLa, HepG2 cell lines | mdpi.com |

| Substituted benzohydrazides | Antimycobacterial | Molecular docking with M. tuberculosis protein | derpharmachemica.comderpharmachemica.com |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways

Future research should prioritize the development of efficient and scalable synthetic routes to 2-Amino-N'-(tert-butyl)benzohydrazide and its derivatives. While general methods for hydrazide synthesis are well-established, often involving the condensation of a carboxylic acid derivative with a hydrazine (B178648), optimizing these for the specific steric and electronic properties of the tert-butyl group is crucial. nih.gov Green chemistry approaches, minimizing solvent waste and energy consumption, would be particularly valuable for producing the compound in a more environmentally friendly manner. The exploration of microwave-assisted synthesis, for instance, has shown promise in accelerating the formation of similar hydrazide compounds.

Furthermore, the development of combinatorial chemistry approaches could facilitate the rapid generation of a library of related compounds, enabling a more thorough investigation of structure-activity relationships (SAR). This would involve modifying the aromatic ring, the amino group, or substituting the tert-butyl group to fine-tune the molecule's properties.

Advanced Computational Approaches for Predictive Modeling

In silico methods will be instrumental in accelerating the discovery process and reducing the reliance on costly and time-consuming laboratory experiments. Advanced computational approaches can be employed to predict the physicochemical properties, biological activity, and potential toxicity of this compound.

Key computational strategies include:

Molecular Docking: To predict the binding affinity and orientation of the compound within the active sites of various biological targets. This can help in identifying potential mechanisms of action.

Quantum Mechanics (QM) Calculations: To understand the electronic structure and reactivity of the molecule, providing insights into its stability and potential interactions.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its interactions with biological macromolecules over time, offering a more realistic model of its in vivo behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the structural features of this compound and its analogues with their biological activities.

These computational studies can guide the rational design of more potent and selective analogues, optimizing their therapeutic potential.

Identification of New Biological Targets and Pathways

A critical area of future research will be the elucidation of the biological targets and pathways modulated by this compound. The diverse activities of related benzohydrazide (B10538) compounds—ranging from antimicrobial to anticancer effects—suggest a broad potential for this molecule. nih.gov

High-throughput screening (HTS) of this compound against a wide range of biological targets, such as enzymes and receptors, could uncover novel therapeutic applications. Techniques like chemical proteomics and thermal shift assays can be employed to identify direct protein targets within a cellular context. Once a primary target is identified, further studies will be necessary to delineate the downstream signaling pathways affected by the compound's activity. This will provide a comprehensive understanding of its mechanism of action and potential therapeutic indications.

Development of Highly Selective and Potent Analogues

Building upon the insights gained from SAR studies and computational modeling, the next logical step is the rational design and synthesis of highly selective and potent analogues of this compound. The goal of this research will be to enhance the desired therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

The tert-butyl group, with its significant steric bulk, likely plays a crucial role in the molecule's interaction with its biological targets. nih.gov Systematic modifications of this group, as well as substitutions on the aromatic ring, could lead to the development of analogues with improved potency and selectivity. The synthesis and biological evaluation of these new compounds will be an iterative process, with each cycle of design and testing providing valuable information for the next.

Integration into Multidisciplinary Research Collaborations

To fully realize the translational potential of this compound, a multidisciplinary research approach is essential. Collaborations between synthetic chemists, computational biologists, pharmacologists, and clinicians will be crucial for advancing this compound from the laboratory to potential clinical applications.

Potential areas for collaborative research include:

Preclinical Development: Joint efforts to evaluate the efficacy of promising analogues in cell-based and animal models of disease.

Pharmacokinetic and Pharmacodynamic Studies: Collaborative investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship.

Biomarker Discovery: Working together to identify biomarkers that can be used to monitor the therapeutic response to the compound in preclinical and clinical studies.

By fostering these collaborations, researchers can create a synergistic environment that accelerates the pace of discovery and increases the likelihood of translating basic scientific findings into tangible clinical benefits.

Q & A

Q. Table 1: Common Characterization Techniques

| Technique | Purpose | Key Observations | Reference |

|---|---|---|---|

| FT-IR | Confirm functional groups | C=N (~1600 cm⁻¹), C=O (~1630 cm⁻¹) | |

| ¹H NMR | Assign proton environments | tert-butyl (δ ~1.3 ppm), NH (~8-10 ppm) | |

| X-ray diffraction | Determine crystal structure | Distorted square pyramidal geometry |

Basic: How is the cholinesterase inhibitory activity of benzohydrazide derivatives evaluated experimentally?

Answer:

- Enzyme assays :

- AChE/BChE inhibition : Use Ellman’s method with acetylthiocholine iodide as substrate. Activity is measured spectrophotometrically at 412 nm (e.g., IC₅₀ values for human AChE in ) .

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Controls : Donepezil is a common positive control. Results are validated with triplicate experiments .

Basic: What role does this compound play in transition metal coordination chemistry?

Answer:

The compound acts as a tridentate ligand, coordinating via:

- Hydrazone nitrogen

- Amide oxygen

- Amino group (in some cases)

Example: Mn(II), Ni(II), and Cu(II) complexes adopt trigonal-bipyramidal or octahedral geometries (). Coordination enhances catalytic or antimicrobial properties .

Advanced: What computational methods are used to study the structure-activity relationship (SAR) of benzohydrazide derivatives?

Answer:

- Density Functional Theory (DFT) :

- Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity (). B3LYP/6-31G(d) is a common functional/basis set .

- Molecular docking :

- Simulates binding poses in cholinesterase active sites (PDB ID 1EVE). Autodock Vina assesses binding energies and key residues (e.g., Trp86 in AChE) .

- MD simulations : Validate docking stability over 50-100 ns trajectories .

Q. Table 2: Computational Parameters

| Method | Software/Tool | Key Outputs | Reference |

|---|---|---|---|

| DFT (B3LYP) | Gaussian 09 | HOMO-LUMO, electrostatic maps | |

| Molecular docking | AutoDock Vina | Binding affinity (ΔG, kcal/mol) |

Advanced: How do dioxidomolybdenum(VI) complexes of this ligand catalyze olefin epoxidation?

Answer:

- Mechanism :

- Oxidant activation : Mo(VI) activates H₂O₂, forming a peroxo intermediate.

- Olefin binding : Substrate coordinates to Mo center.

- Oxygen transfer : Peroxo oxygen transfers to olefin, forming epoxide ().

- Conditions :

- Catalyst loading: 1-5 mol%

- Co-catalyst: NaHCO₃ (enhances H₂O₂ efficiency)

- Yield: Up to 95% for styrene oxide .

Advanced: What strategies enable enantioselective synthesis of N-N atropisomers using this compound?

Answer:

- Chiral catalysts : H8-CPA (chiral phosphoric acid) induces asymmetry during cyclization ().

- Steric effects : Bulky substituents (e.g., tert-butyl) stabilize transition states, improving enantioselectivity (up to 95% ee) .

- Substrate design : 2-Amino groups and rigid backbones favor axial chirality .

Advanced: How do substituents on the benzohydrazide core influence biological activity?

Answer:

Q. Table 3: SAR Trends

| Substituent | Biological Effect | Example Activity | Reference |

|---|---|---|---|

| -NO₂ (para) | Increased antimicrobial potency | MIC = 8 µg/mL (S. aureus) | |

| tert-butyl | Enhanced cholinesterase inhibition | IC₅₀ = 1.2 µM (AChE) |

Advanced: What spectroscopic techniques resolve hydrogen-bonding networks in metal complexes?

Answer:

- X-ray crystallography : Visualizes intermolecular H-bonds (e.g., N–H···O in ) .

- Solid-state NMR : Detects ¹H-¹H proximities in crystal lattices.

- IR temperature studies : Track H-bond stability under thermal stress .

Advanced: How does ligand geometry affect catalytic efficiency in epoxidation?

Answer:

- Square pyramidal vs. octahedral : Square pyramidal Mo(VI) complexes () show higher turnover frequencies (TOF = 120 h⁻¹) due to accessible axial sites for oxidant binding .

- Ligand flexibility : Rigid ligands improve stereoselectivity but reduce substrate scope .

Advanced: What bioassay methodologies evaluate antileishmanial activity of benzohydrazide derivatives?

Answer:

- In vitro assays :

- MTT assay : Measures viability of Leishmania promastigotes (IC₅₀ via absorbance at 570 nm) .

- Intracellular amastigote assay : Infects macrophages, with results validated via Giemsa staining .

- Controls : Amphotericin B as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.